molecular formula C24H16F2N6OS2 B11203823 4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11203823
M. Wt: 506.6 g/mol
InChI Key: FFVBCACPDAGAHP-UHFFFAOYSA-N
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Description

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including thiazole, tetrazole, and benzamide, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the tetrazole moiety and subsequent coupling with the benzamide group. Industrial production methods often optimize these steps to enhance yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where nucleophiles such as amines or thiols replace the fluorine atoms.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents, often under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various derivatives with modified functional groups.

Scientific Research Applications

N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in the inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-4-(5-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C24H16F2N6OS2

Molecular Weight

506.6 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]tetrazol-1-yl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H16F2N6OS2/c25-18-7-1-15(2-8-18)13-35-24-29-30-31-32(24)20-11-5-17(6-12-20)22(33)28-23-27-21(14-34-23)16-3-9-19(26)10-4-16/h1-12,14H,13H2,(H,27,28,33)

InChI Key

FFVBCACPDAGAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F)F

Origin of Product

United States

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